molecular formula C13H19FN2O2 B1463104 1-(4-Fluorophenyl)piperidin-4-amine CAS No. 164721-12-4

1-(4-Fluorophenyl)piperidin-4-amine

Cat. No. B1463104
M. Wt: 254.3 g/mol
InChI Key: OJTYOBPWQCFWAC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperidin-4-amine is a compound with the CAS Number: 164721-12-4 . It belongs to the piperidine family of compounds, which are derivatives of piperidine, a cyclic secondary amine. In its simplest form, it is composed of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom.


Molecular Structure Analysis

The molecular weight of 1-(4-Fluorophenyl)piperidin-4-amine is 194.25 . It has a simple molecular structure, with a benzene ring attached to a piperidine ring.


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)piperidin-4-amine is a liquid at room temperature . It has a density of 1.119g/cm3 and a boiling point of 310.5ºC at 760 mmHg .

Scientific Research Applications

  • Field: Malaria Research

    • Application : The compound has been used in the development of antimalarial drugs . It’s part of a group of synthetic 1, 4-disubstituted piperidines that have been evaluated for their antimalarial properties .
    • Method : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
    • Results : Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182). Three promising (alcohol) analogues were identified .
  • Field: Liquid Chromatography and Electrochemical Detection

    • Application : The compound has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
    • Method : Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
    • Results : The results or outcomes of these studies were not provided in the source.
  • Field: Chemistry, Biochemistry, and Pharmacology

    • Application : N-(4-Fluorophenyl)piperidin-4-amine (NFPP) is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The results or outcomes of these studies were not provided in the source.
  • Field: Antimalarial Drug Development

    • Application : Three promising alcohol analogues were identified: [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .
    • Method : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
    • Results : These compounds were more active on the resistant strain (IC50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC50 values between 2.51 to 4.43 μg/mL) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Piperidine derivatives, including 1-(4-Fluorophenyl)piperidin-4-amine, have shown potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMQCQUHBXFHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599266
Record name 1-(4-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperidin-4-amine

CAS RN

164721-12-4
Record name 1-(4-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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